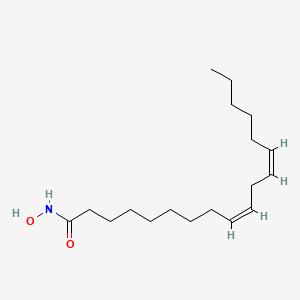
linoleyl hydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
linoleyl hydroxamic acid is a compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a hydroxyl group and a double bond at the 9th and 12th positions of the octadeca chain. This compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of linoleyl hydroxamic acid typically involves the hydroxylation of octadeca-9,12-dienoic acid. This can be achieved through various methods, including:
Chromatographic Techniques: The compound can be isolated from natural sources such as Eichhornia crassipes using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods.
Chemical Synthesis: The chemical synthesis involves the reaction of octadeca-9,12-dienoic acid with hydroxylamine under controlled conditions to form the hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques and spectroscopic methods is essential for the identification and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
linoleyl hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
linoleyl hydroxamic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying fatty acid derivatives and their reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of linoleyl hydroxamic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and metabolic pathways. For example, it may bind to peroxisome proliferator-activated receptors and modulate their activity, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z)-Octadeca-9,12-dienoic acid: A similar compound with a double bond at the 9th and 12th positions but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadecadienoic acid: Another hydroxylated derivative with the hydroxyl group at the 11th position.
Uniqueness
linoleyl hydroxamic acid is unique due to its specific hydroxylation pattern and the presence of the amide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
29204-26-0 |
|---|---|
Formule moléculaire |
C18H33NO2 |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
(9Z,12Z)-N-hydroxyoctadeca-9,12-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h6-7,9-10,21H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- |
Clé InChI |
ICBBTPIZRNITQC-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NO |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
Synonymes |
linoleate-hydroxamic acid linoleic acid hydroxamate linoleyl hydroxamic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



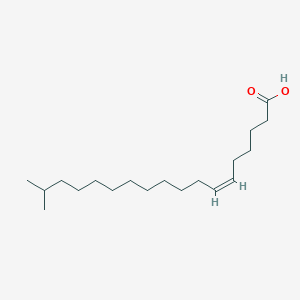



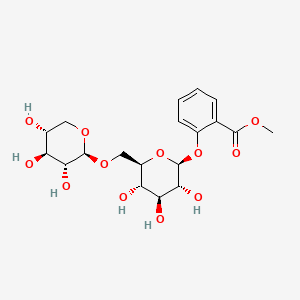
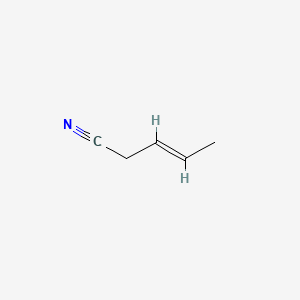
![(5Z)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B1234685.png)
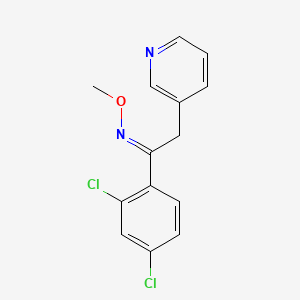
![[11C]4-N-methylamino-4-hydroxystilbene](/img/structure/B1234688.png)
![[(2S,3R,4R,5S,6R)-5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1234692.png)
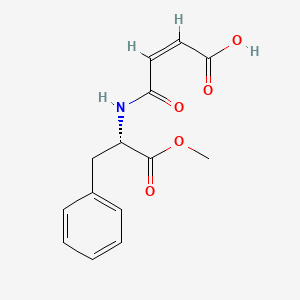
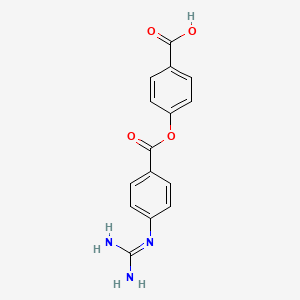
![S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pent-3-ynethioate](/img/structure/B1234697.png)
